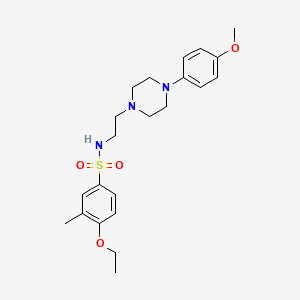

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-4-29-22-10-9-21(17-18(22)2)30(26,27)23-11-12-24-13-15-25(16-14-24)19-5-7-20(28-3)8-6-19/h5-10,17,23H,4,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCZORJLBBSSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure features a piperazine ring, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The molecular formula of the compound is . Its structural components include:

- Piperazine moiety : Known for its role in various pharmacological activities.

- Sulfonamide group : Often linked to antibacterial properties.

- Methoxyphenyl groups : These substituents can enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine and sulfonamide functionalities exhibit significant anticancer activities. For instance, related piperazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

- Inhibition of VEGFR : Compounds similar to this compound have been reported to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR). This inhibition is crucial as VEGFR plays a significant role in tumor angiogenesis, thus targeting it can reduce tumor growth and metastasis .

- Cell Migration and Proliferation : Studies have demonstrated that certain derivatives significantly inhibit the migration and proliferation of cancer cells by disrupting the VEGF-C signaling pathway, which is vital for lymphatic endothelial cell function .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Research indicates that sulfonamide derivatives can act against a range of bacterial strains by inhibiting folate synthesis, a critical pathway for bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | VEGFR inhibition | |

| Inhibition of Cell Migration | Disruption of VEGF-C signaling | |

| Antimicrobial | Inhibition of folate synthesis | General knowledge on sulfonamides |

Case Study: In Vitro Analysis

In one notable study, derivatives similar to the target compound were tested against various cancer cell lines (e.g., MDA-MB-231, A549). The results showed:

- IC50 values indicating effective concentration ranges for inhibiting cell growth.

- Mechanistic studies revealed that these compounds induced apoptosis in cancer cells, further supporting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituents, and pharmacological implications:

Table 1: Key Structural Comparisons

Key Findings from Comparative Analysis

Sulfonamides are known for hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase), while benzamides (3j) and quinolines (C6) may prioritize hydrophobic binding pockets .

The 4-methoxyphenyl group on piperazine is a shared feature with 3j and C6, suggesting optimized π-π stacking or van der Waals interactions with aromatic receptor residues .

Linker Flexibility :

- The ethyl linker in the target compound provides shorter spacing between the sulfonamide and piperazine moieties compared to the ethoxyethyl chain in 3j. This may restrict conformational flexibility, favoring selective receptor engagement .

Synthetic and Pharmacological Trends: Compounds with piperazine-ethyl linkers (e.g., target compound, 3j) are frequently associated with dopamine receptor modulation, while quinoline-carbonyl derivatives (C1-C7) are explored for antitumor or antimicrobial activity . Urea-thiazole hybrids () exhibit distinct mechanisms, such as kinase inhibition, highlighting the role of scaffold diversity in target selectivity .

Physicochemical and Pharmacokinetic Implications

| Property | Target Compound | 3j (Benzamide) | C6 (Quinoline-carbonyl) |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate) | ~3.8 (higher) | ~4.1 (highly lipophilic) |

| Hydrogen Bond Donors | 2 (sulfonamide NH) | 1 (amide NH) | 1 (amide NH) |

| Aqueous Solubility | Moderate | Low | Low |

The target compound’s balance of polarity and lipophilicity may optimize CNS penetration compared to more hydrophobic analogues like C5. However, its solubility may still lag behind urea-based derivatives () due to the absence of ionizable groups .

Q & A

Q. Basic

- ¹H/¹³C NMR : Focus on the piperazine NH protons (δ 2.5–3.5 ppm, split into multiplets due to hindered rotation) and sulfonamide SO₂ signals (δ 7.1–7.3 ppm for aromatic protons adjacent to the sulfonyl group) . The methoxy (δ 3.7–3.9 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) groups are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with an error <5 ppm. Expected m/z: ~530 (exact mass depends on isotopic composition) .

- FT-IR : Sulfonamide S=O asymmetric/symmetric stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

How can researchers resolve contradictions in biological activity data observed across different assay systems?

Advanced

Discrepancies often arise from:

- Assay specificity : For example, antimicrobial activity (MIC assays) vs. CNS receptor binding (radioligand displacement) may reflect off-target effects .

- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .

- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways that reduce efficacy in vivo .

Q. Methodological recommendations :

- Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).

- Standardize cell lines and incubation times across studies .

What strategies are recommended for designing SAR studies to optimize the pharmacological profile?

Q. Advanced

- Piperazine modifications : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the phenyl ring to enhance receptor selectivity. Compare binding to dopamine D₂ vs. serotonin 5-HT₁A receptors .

- Sulfonamide bioisosteres : Replace the sulfonamide with carboxamide or urea groups to improve metabolic stability while maintaining hydrogen-bonding capacity .

- Ethoxy/methoxy tuning : Systematically vary alkoxy chain lengths to balance lipophilicity (logP) and aqueous solubility (e.g., replace ethoxy with propoxy or cyclopropoxy) .

Q. Example SAR table :

| Modification Site | Structural Change | Observed Effect |

|---|---|---|

| Piperazine phenyl | 4-Fluoro substitution | ↑ D₂ affinity (Ki = 12 nM vs. 45 nM wild type) |

| Sulfonamide linker | Ethyl to propyl spacer | ↓ CNS penetration (logBB = -1.2 vs. -0.8) |

What purification techniques are most suitable for isolating this compound?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (e.g., 0–10% methanol in DCM) to separate unreacted piperazine precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by gradual cooling to obtain high-purity crystals (>99% by HPLC) .

- HPLC purification : Employ C18 columns with 0.1% TFA in water/acetonitrile for challenging separations of diastereomers .

How do steric and electronic effects of substituents influence receptor binding affinity?

Q. Advanced

- Electron-withdrawing groups (e.g., -CF₃) : Increase sulfonamide acidity, enhancing hydrogen bonding with receptor residues (e.g., Tyr³⁸⁷ in D₂) but may reduce membrane permeability .

- Steric hindrance : Bulky groups on the piperazine N-atom (e.g., benzyl) disrupt binding to compact GPCR pockets, as shown in docking simulations .

Case study :

Replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl improves serotonin receptor affinity (5-HT₁A Ki = 8 nM) due to additional π-π stacking .

What analytical methods should be employed to assess purity and identify impurities?

Q. Basic

- HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (acetonitrile:buffer pH 4.6 = 65:35) to detect impurities at 254 nm .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethoxy groups) via fragmentation patterns .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

What computational modeling approaches predict target interactions and binding modes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to homology models of dopamine receptors, prioritizing poses with sulfonamide SO₂ groups interacting with Asn³⁹⁶ .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .

- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.